N-(2H-1,3-benzodioxol-5-yl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide
Description
“N-(2H-1,3-benzodioxol-5-yl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide” is a synthetic small molecule characterized by a benzodioxol group, a pyridinylpyrimidine scaffold, and a thioacetamide linker. The sulfanyl (thioether) group in the acetamide linker enhances solubility compared to sulfonyl or sulfinyl analogs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-21-15(14-4-2-3-7-20-14)9-19(22-12)27-10-18(24)23-13-5-6-16-17(8-13)26-11-25-16/h2-9H,10-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWXROZDFPAXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a pyrimidine derivative linked through a sulfanyl group. The molecular formula is , and its IUPAC name is this compound. Its structural components suggest potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzodioxole and pyrimidine moieties followed by coupling reactions to form the final product. The synthetic routes often utilize standard techniques such as nucleophilic substitution and condensation reactions.
Antioxidant Activity
Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, the DPPH assay demonstrated that derivatives of benzodioxole possess strong free radical scavenging abilities, which could be attributed to the electron-donating nature of the benzodioxole ring .
Antimicrobial Properties
Research indicates that related compounds demonstrate notable antibacterial activity. For example, derivatives tested against various bacterial strains exhibited minimum inhibitory concentrations (MICs) in the micromolar range, suggesting that modifications to the benzodioxole or pyrimidine components can enhance antimicrobial efficacy .
Anticancer Potential
In vitro studies have indicated that this compound may exhibit anticancer properties. A screening of a drug library identified related compounds that inhibited cancer cell proliferation in multicellular spheroid models. The mechanism appears to involve apoptosis induction and cell cycle arrest . The compound's structural features may facilitate interactions with key cellular pathways involved in cancer progression.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, urease inhibition assays showed promising results, suggesting potential applications in treating conditions like gastric ulcers where urease activity contributes to pathogenesis .
Case Studies
- Antimicrobial Efficacy : A study assessed the antibacterial activity of various sulfanyl derivatives against Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC of 32 µg/mL against both strains, indicating moderate antibacterial activity.
- Antioxidant Evaluation : In a comparative study, several benzodioxole derivatives were tested for their antioxidant capacity using the DPPH method. The compound demonstrated an IC50 value of 15 µM, outperforming some known antioxidants.
- Cancer Cell Line Studies : In tests involving human breast cancer cell lines (MCF-7), the compound induced apoptosis at concentrations above 10 µM, with flow cytometry revealing increased sub-G1 phase populations indicative of cell death.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C18H17N3O5S
- Molecular Weight : Approximately 373.46 g/mol
- Structural Features : Contains a benzodioxole moiety and a pyrimidine derivative, which contribute to its biological activity .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antimicrobial effects, with values as low as 15.62 µg/mL against certain strains, such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 20.00 |
| Pseudomonas aeruginosa | 25.00 |
Anticancer Applications
The compound has been investigated for its anticancer properties, particularly through structure–activity relationship (SAR) studies. These studies revealed that specific modifications to the compound enhance its potency against cancer cell lines such as HepG2 (liver cancer). For instance, derivatives with electron-donating groups exhibited improved anti-proliferative activity compared to those with electron-withdrawing groups .
Case Study: HepG2 Cell Line
In a study evaluating various derivatives of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide:
- Compound 6d showed the highest potency.
- IC50 Values ranged significantly among tested compounds, highlighting the importance of structural modifications in enhancing anticancer activity .
Synthetic Chemistry Applications
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodioxole Ring : Achieved through reactions involving catechol.
- Synthesis of the Pyrimidine Moiety : Conducted via cyclization reactions.
- Final Coupling Reaction : Utilizes coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to form the final product .
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Benzodioxole | Cyclization | Catechol and appropriate reagents |
| Synthesis of Pyrimidine | Cyclization | Suitable precursors |
| Final Coupling | Coupling | DCC |
Comparison with Similar Compounds
Key Observations :
- Compared to sulfinyl/sulfonyl analogs (e.g., 3j/3k), the sulfanyl (thioether) group in the target compound may reduce polarity, enhancing membrane permeability .
- The pyridinylpyrimidine core is conserved across analogs, suggesting a shared mechanism of action, possibly kinase inhibition .
Pharmacokinetic and ADMET Comparison
In silico ADMET predictions for Epirimil (a close analog) indicate favorable drug-likeness:
*Predicted based on benzodioxol’s lower polarity vs. dimethoxyphenyl.
Key Findings :
- The benzodioxol group in the target compound may enhance oral bioavailability compared to Epirimil due to reduced first-pass metabolism .
- Sulfanyl-containing compounds (target and Epirimil) show superior solubility to sulfinyl/sulfonyl analogs (3j/3k), which are prone to crystallization and reduced absorption .
Q & A
Q. Key Synthesis Steps :
Core formation : Construct the pyrimidine ring via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones.
Sulfanylation : Introduce the sulfanyl group using Lawesson’s reagent or NaSH under inert atmosphere (N₂/Ar).
Amide coupling : React the sulfanyl intermediate with benzodioxol-5-yl acetic acid using EDC/HOBt or DCC as coupling agents.
Critical Parameters :
- Temperature: 60–80°C for cyclocondensation; room temperature for amide coupling.
- Solvents: DMSO or DMF for polar intermediates; THF for non-polar steps .
Basic: How is purity and structural integrity validated post-synthesis?
Q. Analytical Workflow :
- HPLC : Purity assessment (≥95% by reverse-phase C18 column, acetonitrile/water gradient).
- ¹H NMR : Confirm absence of unreacted starting materials (e.g., residual pyridine protons at δ 8.5–9.0 ppm).
- LC-MS : Verify molecular ion peak ([M+H]⁺) and fragmentation patterns.
Common Pitfalls : - Residual solvents (e.g., DMSO) may mask peaks; use D₂O exchange or HSQC for clarity .
Advanced: How to optimize reaction yields in large-scale synthesis?
Q. Optimization Strategies :
- Solvent Screening : Test MeCN vs. EtOH for solubility-driven yield improvements.
- Catalyst Selection : Compare Pd(PPh₃)₄ (for Suzuki couplings) vs. CuI (for Ullmann-type reactions).
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., sulfanylation).
Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Batch (THF, 25°C) | 62 | 89 |
| Flow (MeCN, 60°C) | 78 | 94 |
| Reference: . |
Advanced: What in silico methods predict its biological targets?
Q. Computational Approaches :
Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR, CDK2) using PyMOL for visualization.
Pharmacophore Modeling (MOE) : Identify essential interactions (e.g., hydrogen bonds with pyrimidine N-atoms).
ADMET Prediction (SwissADME) : Assess logP, BBB permeability, and CYP450 inhibition.
Case Study : Docking scores ≥ −9.0 kcal/mol suggest strong binding to PI3Kγ (implicated in inflammation) .
Advanced: How to resolve contradictions in bioassay data (e.g., IC₅₀ variability)?
Q. Troubleshooting Framework :
Assay Conditions : Check pH (7.4 vs. 6.8), ionic strength, and reducing agents (e.g., DTT).
Compound Stability : Perform LC-MS post-assay to detect degradation (e.g., sulfanyl oxidation).
Target Selectivity : Use kinome-wide profiling (Eurofins) to rule off-target effects.
Example : Discrepant IC₅₀ values (10 nM vs. 1 µM) traced to DMSO concentration (>1% destabilizes protein targets) .
Advanced: What strategies address solubility and formulation challenges?
Q. Approaches :
- Salt Formation : Screen with HCl or TFA to improve aqueous solubility.
- Nanoformulation : Use PEGylated liposomes (particle size <200 nm via DLS).
- Co-solvents : Optimize EtOH/PBS ratios (e.g., 10:90 v/v) for in vivo studies.
Stability Data :
| Formulation | Solubility (mg/mL) | Stability (t₁/₂, days) |
|---|---|---|
| Free compound | 0.12 | 7 |
| PEG-liposome | 2.5 | 28 |
| Reference: . |
Advanced: How to design structure-activity relationship (SAR) studies?
Q. SAR Protocol :
Analog Synthesis : Modify substituents on benzodioxole (e.g., -OCH₃ → -CF₃) or pyrimidine (e.g., pyridin-2-yl → quinolin-3-yl).
Bioactivity Profiling : Test against 3–5 related targets (e.g., kinases, GPCRs).
3D-QSAR Modeling (CoMFA) : Corrogate steric/electrostatic fields with activity.
Key Finding : Methyl at pyrimidine-C2 enhances target affinity by 3-fold (steric complementarity) .
Advanced: How to interpret X-ray crystallography data for structural validation?
Q. Crystallographic Workflow :
Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) structures.
Refinement (SHELXL) : Analyze bond angles (e.g., C-S-C ~105°) and torsional angles (benzodioxole vs. pyrimidine planes).
Hydrogen Bonding : Identify intramolecular N–H⋯O (amide) and C–H⋯N (pyridine) interactions.
Example : Dihedral angle between benzodioxole and pyrimidine rings = 42.25° ± 0.5° (single-crystal study) .
Advanced: How does this compound compare to structural analogs in activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
